N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
Brand Name: Vulcanchem
CAS No.: 6430-52-0
VCID: VC9044484
InChI: InChI=1S/C17H15BrCl3N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)
SMILES: CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br
Molecular Formula: C17H15BrCl3N3OS
Molecular Weight: 495.6 g/mol

N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE

CAS No.: 6430-52-0

Cat. No.: VC9044484

Molecular Formula: C17H15BrCl3N3OS

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE - 6430-52-0

Specification

CAS No. 6430-52-0
Molecular Formula C17H15BrCl3N3OS
Molecular Weight 495.6 g/mol
IUPAC Name N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide
Standard InChI InChI=1S/C17H15BrCl3N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)
Standard InChI Key KAYFXOQNAXEBRV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br
Canonical SMILES CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₇H₁₅BrCl₃N₃OS and a molecular weight of 495.6 g/mol. Its IUPAC name, N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide, reflects the integration of three key functional groups:

  • Trichloroethyl group: Imparts electron-withdrawing effects, influencing reactivity.

  • Bromo-substituted aniline: Enhances steric bulk and potential for halogen bonding.

  • Carbothioyl linkage: Introduces sulfur-based reactivity, enabling nucleophilic substitutions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.6430-52-0
Molecular FormulaC₁₇H₁₅BrCl₃N₃OS
Molecular Weight495.6 g/mol
IUPAC NameN-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide
DensityNot reported
Boiling PointNot reported

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE involves multi-step reactions, typically starting with the condensation of 2-bromoaniline with thiocarbonyl reagents to form the carbothioyl intermediate. Subsequent steps include:

  • Trichloroethylation: Introduction of the trichloroethyl group via nucleophilic substitution.

  • Benzamide coupling: Attachment of the 2-methylbenzamide moiety using coupling agents like EDCl or HOBt.

Precise temperature control (typically 0–5°C for exothermic steps) and anhydrous conditions are critical to prevent hydrolysis of the carbothioyl group.

Reactivity Profiles

  • Nucleophilic Substitution: The trichloroethyl group undergoes substitution with nucleophiles (e.g., amines, thiols), making it a candidate for prodrug design.

  • Oxidation: The carbothioyl linkage can oxidize to disulfides under aerobic conditions, necessitating inert atmosphere handling.

  • Halogen Exchange: The bromine atom on the aniline ring may participate in Suzuki-Miyaura cross-coupling reactions for functionalization .

ParameterDetails
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP261 (Avoid inhalation)
Storage Conditions2–8°C in airtight containers

Comparison with Structural Analogues

The Sigma-Aldrich analogue N(1-(((4-acetylanilino)carbothioyl)amino)2,2,2-trichloroethyl)-2-methylbenzamide (CAS 406915-74-0) shares the trichloroethyl-benzamide backbone but replaces bromine with an acetyl group . Key differences include:

Table 3: Structural Comparison

FeatureTarget CompoundSigma Compound
Molecular Weight495.6 g/mol458.797 g/mol
Functional Group2-bromoaniline4-acetylaniline
ReactivityHalogen bondingKetone-mediated cross-coupling

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